6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol
Description
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol is a pteridine derivative characterized by a bicyclic pteridin core substituted at positions 6 and 7 with 3-methoxyphenyl groups, a sulfanyl (-SH) moiety at position 2, and a hydroxyl (-OH) group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
6,7-bis(3-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-13-7-3-5-11(9-13)15-16(12-6-4-8-14(10-12)27-2)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMQBUJNQWYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of Methoxyphenyl Groups: The 3-methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. This step often requires the use of methoxybenzene derivatives and suitable catalysts.
Addition of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pteridine core, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pteridine derivatives
Substitution: Various substituted pteridine derivatives
Scientific Research Applications
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparative Findings
Replacement of methoxy with methyl groups (as in ) reduces hydrogen-bonding capacity, favoring lipid bilayer penetration in biological systems.
Sulfur Group Reactivity
- The sulfanyl (-SH) group in the target compound offers redox activity and nucleophilicity, distinguishing it from sulfonamide (e.g., ) or sulfonylurea derivatives (e.g., ), which exhibit stronger hydrogen-bond acceptor properties.
Aromatic System Interactions
- Compared to curcumin (bis(4-hydroxy-3-methoxyphenyl)heptadienedione ), the pteridin core in the target compound lacks conjugated double bonds, reducing UV-vis absorption but improving thermal stability.

Halogenated analogs (e.g., ) show enhanced binding affinity in crystallographic studies , but the absence of halogens in the target compound may limit such interactions.
Biological Activity
Chemical Identity and Structure
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol is a compound with the molecular formula and a molecular weight of 392.43 g/mol. It features a pteridin core structure with two methoxy-substituted phenyl groups and a sulfanyl group at the 2-position, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pteridin compounds have shown activity against various bacterial strains, including drug-resistant pathogens. In vitro evaluations demonstrated that certain analogs can inhibit the growth of Mycobacterium tuberculosis and other ESKAPE pathogens, which are notorious for their antibiotic resistance .
Anticancer Activity
The anticancer potential of pteridin derivatives has been explored in various studies. Compounds with structural similarities to this compound were tested against multiple human cancer cell lines. The results indicated that these compounds could significantly inhibit cellular proliferation. For instance, in one study, derivatives demonstrated IC50 values ranging from 49.79 µM to 113.70 µM across different cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa) .
The mechanism of action for compounds like this compound involves various pathways:
- DNA Interference : Some studies suggest that pteridin derivatives can act as inhibitors of DNA ligase IV, thereby blocking non-homologous end joining (NHEJ) in DNA repair processes .
- Reactive Oxygen Species (ROS) Generation : The compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : Certain analogs have been identified as inhibitors of specific enzymes involved in cancer cell metabolism and proliferation.
Case Studies
Several case studies highlight the biological activity of related pteridin compounds:
- Study on Antimicrobial Activity : A series of synthesized pteridin derivatives were evaluated for their antimicrobial efficacy against a panel of resistant bacteria. The results indicated that while some compounds were inactive against M. tuberculosis, they showed potent activity against Gram-positive and Gram-negative bacteria belonging to the ESKAPE group .
- Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that specific derivatives exhibited significant cytotoxicity, with morphological changes observed under microscopy post-treatment . The most potent derivative achieved an IC50 value of approximately 60 µM in the RKO cell line.
Data Summary
| Compound Name | Activity Type | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | 60.70 | RKO |
| Analog A | Antimicrobial | N/A | ESKAPE Pathogens |
| Analog B | Anticancer | 49.79 | PC-3 |
| Analog C | Anticancer | 78.72 | HeLa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

